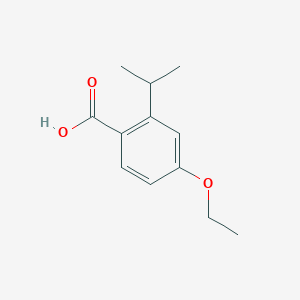
2-Hydroxyatorvastatin calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyatorvastatin calcium salt is an active metabolite of atorvastatin, a widely used HMG-CoA reductase inhibitor. This compound is known for its role in lipid metabolism and its therapeutic applications in reducing cholesterol levels and preventing cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyatorvastatin calcium salt involves the hydroxylation of atorvastatin. This process is typically catalyzed by the cytochrome P450 enzyme CYP3A4 . The synthetic route includes the following steps:
Hydroxylation: Atorvastatin undergoes hydroxylation to form 2-Hydroxyatorvastatin.
Calcium Salt Formation: The hydroxylated product is then converted into its calcium salt form.
Industrial Production Methods
Industrial production of atorvastatin and its metabolites, including this compound, often involves large-scale chemical synthesis. Improvements in the synthesis process have been made to enhance yield and purity, such as isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction procedures .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyatorvastatin calcium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, atorvastatin.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
2-Hydroxyatorvastatin calcium salt has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying lipid metabolism.
Medicine: Explored for its therapeutic potential in reducing cholesterol levels and preventing cardiovascular diseases.
Industry: Utilized in the development of lipid-lowering drugs and as a standard in pharmaceutical research.
Mechanism of Action
2-Hydroxyatorvastatin calcium salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol synthesis and an increase in the uptake and catabolism of low-density lipoprotein (LDL) by the liver . The compound also inhibits lipid hydroperoxide formation and reduces cell death induced by oxygen-glucose deprivation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other statins such as:
- Simvastatin
- Lovastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
Uniqueness
2-Hydroxyatorvastatin calcium salt is unique due to its specific hydroxylation at the 2-position, which enhances its lipid-lowering effects and provides additional therapeutic benefits compared to other statins .
Properties
Molecular Formula |
C33H33CaFN2O6 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.Ca/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+2/p-2/t24-,25-;/m1./s1 |
InChI Key |
FMMSIVYEKYZYQS-JIMLSGQQSA-L |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Ca+2] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)








![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)


